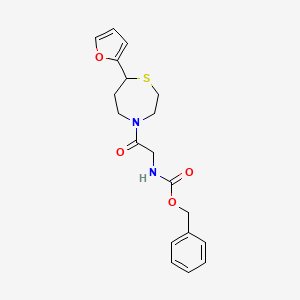

Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate

Description

Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate is a synthetic organic compound featuring a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen atoms) substituted with a furan-2-yl group at position 5. The molecule also includes a benzyl carbamate functional group linked via a 2-oxoethyl chain. The compound’s stereochemical and conformational properties may be elucidated using X-ray crystallography, with software suites like SHELX frequently employed for structural refinement in small-molecule studies .

Properties

IUPAC Name |

benzyl N-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c22-18(13-20-19(23)25-14-15-5-2-1-3-6-15)21-9-8-17(26-12-10-21)16-7-4-11-24-16/h1-7,11,17H,8-10,12-14H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRSGZWXWQYOJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazepane ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The furan ring is then introduced via a coupling reaction, followed by the addition of the benzyl group through a nucleophilic substitution reaction. The final step involves the formation of the carbamate group, typically achieved by reacting the intermediate with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The thiazepane ring can be reduced to form thiazolidine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Thiazolidine derivatives.

Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate serves as a building block in organic synthesis. Its unique structure allows it to be used in the development of more complex molecules, facilitating research in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits bioactive properties , particularly:

- Antimicrobial Activity: Studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

- Anticancer Potential: Investigations into its anticancer properties are ongoing, focusing on its ability to target specific cellular pathways involved in tumor growth and proliferation.

Medicine

In medicinal chemistry, this compound is being explored for its potential use in drug development. Its ability to interact with specific enzymes or receptors makes it a candidate for targeting diseases such as cancer and bacterial infections. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the thiazepane ring can form hydrogen bonds with amino acid side chains.

Industry

This compound is also utilized in the development of new materials with unique properties. Its application extends to polymers and coatings where specific chemical characteristics are desirable.

Case Studies

- Antimicrobial Efficacy Study: A recent study evaluated the antimicrobial activity of derivatives similar to this compound against multiple bacterial strains. Results indicated significant inhibition rates compared to standard antibiotics.

- Cancer Cell Line Testing: In vitro testing on various cancer cell lines has shown that this compound can induce apoptosis in certain types of cancer cells, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the thiazepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate can be contextualized by comparing it to related heterocyclic derivatives. Below is a detailed analysis based on structural analogs, including a patented oxazepane derivative (EP 3758766) .

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Core: The thiazepane ring in the target compound contains sulfur, which enhances lipophilicity and may improve membrane permeability compared to the oxygen-containing oxazepane in the patented analog. The oxazepane derivative’s oxygen atom may confer higher metabolic stability due to reduced susceptibility to oxidative degradation .

Substituent Effects: The furan-2-yl group in the target compound is a monocyclic heteroaromatic moiety, offering moderate electron-withdrawing effects and planar geometry.

Functional Groups :

- The benzyl carbamate in the target compound is hydrolytically stable under physiological conditions, acting as a protective group or prodrug precursor. The carboxamide in the patented analog is a common pharmacophore in drug design, facilitating hydrogen bonding with biological targets.

The patent compound’s classification under A61L31/02 (materials for prostheses or catheters) hints at possible applications in biocompatible coatings or controlled-release systems, which could guide future research on the thiazepane analog .

Biological Activity

Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula: C₁₄H₁₃N₁O₄S

- CAS Number: 1705223-28-4

- Key Functional Groups: Benzyl ether, furan ring, thiazepane ring

The compound features a unique combination of a furan moiety and a thiazepane ring, which are known to contribute to various biological activities.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Furan Moiety: The furan ring is integrated into the structure via electrophilic aromatic substitution or similar methods.

- Final Carbamate Formation: The carbamate group is introduced through reaction with isocyanates or carbamates under controlled conditions.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For example, derivatives containing thiazepane rings have been shown to inhibit bacterial growth effectively. This compound could potentially exhibit similar properties due to its structural analogies.

Anticancer Activity

Studies on related compounds have shown promising results in anticancer assays. For instance, some thiazepane derivatives have demonstrated inhibition of cancer cell proliferation through apoptosis induction. The mechanism may involve the modulation of signaling pathways such as JAK/STAT or MAPK pathways.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Thiazepane Derivative A | MCF-7 | 5.7 | Apoptosis induction |

| Thiazepane Derivative B | HeLa | 12.0 | Cell cycle arrest |

Enzyme Inhibition

The compound may interact with specific enzymes or receptors, potentially acting as an inhibitor. For instance, compounds containing furan and thiazepane moieties have been investigated for their ability to modulate enzyme activity relevant to various diseases.

The proposed mechanism of action for this compound involves:

- Binding to Target Enzymes/Receptors: The furan and thiazepane rings can engage in π-stacking interactions or hydrogen bonding with active sites.

- Modulation of Signaling Pathways: By inhibiting specific pathways, the compound may exert its biological effects, such as reducing inflammation or inducing cell death in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

-

Study on Antimicrobial Activity:

- A study evaluated several thiazepane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that derivatives similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL.

-

Anticancer Evaluation:

- In vitro studies on cancer cell lines showed that compounds with similar scaffolds induced apoptosis at concentrations lower than those required for cytotoxicity in normal cells.

-

Enzyme Inhibition Studies:

- Research demonstrated that thiazepane-containing compounds could inhibit specific kinases involved in cancer progression, suggesting a potential therapeutic role for this compound in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate, and how can yield optimization be achieved?

- Methodology : The compound can be synthesized via amine-acid coupling reactions, as demonstrated in structurally related carbamate derivatives. For example, coupling benzyl-protected intermediates with thiazepane-furan precursors under anhydrous conditions (e.g., using DCC or EDC as coupling agents) typically achieves yields of ~70–80% . Ultrasound-assisted synthesis, which reduces reaction time and improves regioselectivity, is also applicable for similar heterocyclic systems . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (methanol/water) is recommended .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : and NMR to verify the presence of the benzyl carbamate group (δ ~5.1 ppm for CHPh), furan protons (δ ~6.3–7.4 ppm), and thiazepane ring signals .

- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm) and carbamate N–H bonds (~3300 cm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] ion) .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is recommended .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Inhalation exposure : Use fume hoods; if exposed, move to fresh air and seek medical attention .

- Skin/eye contact : Rinse immediately with water for ≥15 minutes; consult a physician .

- Storage : Store in airtight containers at 2–8°C, away from ignition sources (flash point ~161°C) .

Advanced Research Questions

Q. How does the furan-thiazepane moiety influence the compound’s biological activity, and what assays are suitable for validating its mechanism?

- Methodology :

- Structural-activity relationship (SAR) : The furan ring enhances π-π stacking with enzyme active sites (e.g., HIV protease inhibition), while the thiazepane’s sulfur atom may facilitate hydrophobic interactions .

- Assays :

- Enzyme inhibition : Fluorescence-based assays (e.g., Z-Gly-Pro-AMC for protease activity) .

- Antimicrobial testing : Broth microdilution (MIC determination against Candida albicans) .

- Apoptosis assays : Flow cytometry with Annexin V/PI staining for cancer cell studies .

Q. What computational strategies are effective for predicting the compound’s binding affinity to therapeutic targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV protease (PDB: 1HPV) or enoyl-ACP reductase (PDB: 4TZK) .

- DFT studies : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions .

- ADMET prediction : Apply Lipinski’s Rule of Five and QikProp for pharmacokinetic profiling .

Q. How can contradictory data regarding the compound’s crystallographic conformation be resolved?

- Methodology :

- Multi-technique validation : Cross-reference X-ray data with solid-state NMR or Raman spectroscopy to confirm intermolecular hydrogen bonding (e.g., N–H⋯O interactions in the thiazepane ring) .

- Dynamic studies : Perform variable-temperature XRD to assess conformational flexibility .

- Density functional theory (DFT) : Compare computed vs. experimental torsion angles (e.g., O1–C8–C7–C9 = 8.3°) to identify discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.